Product packaging for (1-Ethyl-4-methoxypiperidin-4-yl)methanol(Cat. No.:)

(1-Ethyl-4-methoxypiperidin-4-yl)methanol

Cat. No.: B13290041
M. Wt: 173.25 g/mol
InChI Key: SIVWRGLCRHUITF-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Fundamental Heterocyclic Scaffolds in Chemical Synthesis

Piperidine, a six-membered nitrogen-containing heterocycle, and its derivatives are among the most important synthetic fragments in the design of pharmaceuticals and other functional molecules. researchgate.netnih.govnih.gov This structural motif is present in over twenty classes of pharmaceuticals and a vast number of natural alkaloids. researchgate.netnih.govproquest.com The widespread significance of piperidine scaffolds stems from their versatile pharmacophoric properties and their ability to be synthetically modified, allowing for the fine-tuning of biological activity. researchgate.net

The applications of piperidine derivatives are extensive and varied:

Pharmaceuticals: The piperidine ring is a core component in drugs with a wide range of pharmacological effects, including analgesic, anti-diabetic, anti-cancer, antimicrobial, anti-inflammatory, antiviral, and anti-Alzheimer properties. ijnrd.org

Agrochemicals: Certain derivatives exhibit biological activity against pests and are utilized in the formulation of pesticides and insecticides. ijnrd.org

Chemical Intermediates: They serve as crucial intermediates in the synthesis of other complex organic compounds. ijnrd.org

Research Chemicals: The scaffold is widely used in chemical research for synthesizing novel compounds and investigating their properties. ijnrd.org

Structural Characteristics and Substitution Patterns of (1-Ethyl-4-methoxypiperidin-4-yl)methanol

The structure of this compound is defined by a saturated six-membered piperidine ring with specific substitutions at the 1- and 4-positions. The nitrogen atom (position 1) is functionalized with an ethyl group, a common substitution in many biologically active piperidines. Position 4 of the carbon skeleton features a quaternary carbon atom, which is simultaneously bonded to a methoxy (B1213986) group (-OCH₃) and a hydroxymethyl group (-CH₂OH).

This 4,4-disubstitution pattern is a key structural feature. The presence of two distinct functional groups—an ether (methoxy) and a primary alcohol (hydroxymethyl)—offers potential sites for further chemical modification. The quaternary nature of the C4 carbon imparts specific conformational constraints on the piperidine ring.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1864382-68-2 ats-mall.comats-mall.com
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol

| Structure | A piperidine ring N-substituted with an ethyl group and C4-substituted with both a methoxy and a hydroxymethyl group. |

Overview of Research Trends Pertaining to 4-Substituted Piperidine Derivatives

Research into 4-substituted piperidine derivatives is a dynamic area, largely driven by the search for new therapeutic agents. ajchem-a.com A significant trend is the development of novel and efficient synthetic strategies to access structurally diverse piperidines. jmchemsci.comnih.gov This includes stereoselective methods to control the spatial arrangement of substituents, which is often crucial for biological activity. researchgate.netacs.org

Current research often focuses on:

Synthesis of Novel Analogs: Chemists are continuously designing and synthesizing new 4-substituted piperidines to build libraries of compounds for high-throughput screening. ajchem-a.com For instance, various 4-substituted piperidines and piperazines have been synthesized and evaluated as balanced affinity ligands for opioid receptors. nih.gov

Medicinal Chemistry Applications: These derivatives are frequently used as key intermediates in the synthesis of complex pharmaceutical agents. researchgate.net An example is the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics. researchgate.net

Exploration of Biological Activity: Studies are actively exploring the potential of 4-substituted piperidines across different therapeutic areas. Research has been conducted on their use as antimicrobial agents, highlighting how specific substitution patterns influence efficacy. nih.gov They are also investigated as scaffolds for NLRP3 inhibitors, which are relevant to inflammatory diseases. nih.gov

The innovation of synthetic processes that permit varied bond formation strategies, such as C-H bond activation and multicomponent reactions, is significantly influencing the ability of researchers to create novel 4-substituted piperidines for the pharmaceutical industry. jmchemsci.comresearchgate.net

Stereochemical Implications of the this compound Framework

The stereochemistry of the piperidine ring is a critical factor that influences the physical, chemical, and biological properties of its derivatives. Like cyclohexane (B81311), the piperidine ring typically adopts a low-energy chair conformation.

In the case of this compound, the C4 carbon is a quaternary center. Because two of the ring connections to this carbon are identical from a topical perspective (the C3-C4 bond and the C5-C4 bond lead to the same N-ethyl group), the C4 atom is not a chiral center. Therefore, the molecule itself is achiral and does not have enantiomers.

However, conformational isomerism is highly relevant. The piperidine ring can undergo ring-flipping between two chair conformations. The ethyl group on the nitrogen atom will also rapidly interconvert its axial and equatorial positions via nitrogen inversion. The steric bulk of the substituents at the C4 position—the methoxy and hydroxymethyl groups—plays a role in the conformational preference of the ring. Research on sterically hindered 4,4-disubstituted piperidines has shown that while many prefer a standard chair conformation, some with particularly bulky groups can be forced into a twist-boat conformation to alleviate steric strain. nih.gov The analysis of coupling constants in ¹H NMR spectra is a common method used to determine the predominant conformation and the relative stereochemistry of substituents in piperidine derivatives. rsc.org The development of highly diastereoselective synthetic methods remains a key challenge and a focus of research in order to access specific isomers of substituted piperidines. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B13290041 (1-Ethyl-4-methoxypiperidin-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(1-ethyl-4-methoxypiperidin-4-yl)methanol

InChI

InChI=1S/C9H19NO2/c1-3-10-6-4-9(8-11,12-2)5-7-10/h11H,3-8H2,1-2H3

InChI Key

SIVWRGLCRHUITF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(CO)OC

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1 Ethyl 4 Methoxypiperidin 4 Yl Methanol and Its Precursors

Role of the N-Ethyl and 4-Methoxy Substituents in Directing Reaction Pathways and Selectivity

The substituents on the piperidine (B6355638) ring, specifically the N-ethyl and 4-methoxy groups, play a critical role in controlling the molecule's reactivity and the stereochemical outcome of reactions.

The N-ethyl group , like other N-alkyl substituents, significantly influences the conformational equilibrium of the ring. In N-methylpiperidine, the equatorial conformation is strongly favored over the axial one by about 3.16 kcal/mol. wikipedia.org This preference is much larger than for a methyl group on a cyclohexane (B81311) ring, highlighting the stereoelectronic influence of the nitrogen atom. wikipedia.org This conformational bias directs the approach of incoming reagents. For reactions occurring at the nitrogen atom, its lone pair availability is affected by its steric environment. For reactions at the ring carbons, the steric bulk of the N-ethyl group can direct incoming reagents to the less hindered face of the molecule, thereby controlling diastereoselectivity.

Understanding Ring Conformation Effects on Reaction Thermodynamics and Kinetics

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen atom introduces additional complexity, including two distinct chair conformations (N-H axial or equatorial) and the process of nitrogen inversion. wikipedia.org

The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol, while the barrier for nitrogen inversion is significantly lower, around 6.1 kcal/mol. wikipedia.org This means that while the ring conformation is relatively stable, the orientation of the substituent on the nitrogen can change rapidly. For N-substituted piperidines like the N-ethyl derivative, this rapid inversion still occurs, but the equilibrium heavily favors the conformer with the bulky ethyl group in the less sterically hindered equatorial position. wikipedia.org

These conformational dynamics have profound implications for reaction thermodynamics and kinetics:

Thermodynamics: The relative stability of reactants, products, and intermediates is directly tied to their conformational energies. Reactions that lead to a thermodynamically more stable chair conformation will be favored. The preference for equatorial substitution (the A-value) dictates the position of equilibrium in substitution reactions at the ring.

Kinetics: The rate of a reaction is dependent on the energy of the transition state. According to the Curtin-Hammett principle, the reaction rate depends on the difference in energy between the ground state conformers and their respective transition states. Even if a conformer is present in a small amount, it may react much faster if it leads to a lower-energy transition state. For example, a reaction might proceed through a higher-energy axial conformer if that specific geometry is required for the reaction mechanism, such as in certain elimination or cyclization reactions. The activation energy for a reaction can be influenced by the strain involved in reaching the transition state geometry from the ground-state chair conformation. rsc.org

Table 2: Selected Conformational Energy Data for Piperidine Derivatives

Compound Conformer Relative Free Energy (kcal/mol) Note
Piperidine N-H equatorial 0 More stable in gas phase wikipedia.org
Piperidine N-H axial 0.72 Less stable in gas phase wikipedia.org
N-Methylpiperidine N-Me equatorial 0 Strongly preferred wikipedia.org

Intermolecular and Intramolecular Interactions Governing Reactivity in Piperidine Systems

The reactivity of piperidine derivatives is also governed by a network of non-covalent interactions.

Intermolecular Interactions: Piperidine molecules can engage in several types of intermolecular forces. As a secondary amine (in the parent molecule), piperidine is a hydrogen bond donor and acceptor. ck12.org In the solid state, these hydrogen bonds can link molecules into chains, with a calculated energy of about 23 kJ/mol, accounting for a significant portion of the sublimation enthalpy. researchgate.net Piperidine also possesses a molecular dipole due to the polar N-H bond, leading to dipole-dipole interactions. ck12.org All molecules, including piperidines, experience induced dipole (van der Waals) forces. ck12.org For (1-Ethyl-4-methoxypiperidin-4-yl)methanol, the hydroxyl group provides an additional, strong site for hydrogen bonding, which can significantly influence solubility and interactions with reagents or catalysts. These forces dictate how molecules orient themselves before a reaction, affecting the pre-exponential factor in the Arrhenius equation.

Intramolecular Interactions: Within a single molecule, non-covalent interactions can influence conformation and reactivity. In 4-substituted piperidinium (B107235) salts, electrostatic interactions between a polar substituent at the C4 position (like the methoxy (B1213986) group) and the positively charged nitrogen atom can stabilize the axial conformer. nih.gov This through-space interaction can override typical steric preferences. Such intramolecular forces can pre-organize the molecule into a specific conformation that is either more or less reactive, depending on the reaction mechanism.

Theoretical and Computational Studies of 1 Ethyl 4 Methoxypiperidin 4 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory) on (1-Ethyl-4-methoxypiperidin-4-yl)methanol

No publicly available studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze this compound were found. Consequently, data regarding its electronic structure, bonding analysis, and the energetic landscapes of its conformational isomers are not available.

Electronic Structure and Bonding Analysis

Information on the molecular orbital energies, charge distribution, and the nature of chemical bonds for this compound, which would typically be derived from quantum chemical calculations, has not been published in the accessible scientific literature.

Energetic Landscapes of Conformational Isomers

The relative energies and stability of different spatial arrangements (conformational isomers) of this compound have not been computationally determined in any available research.

Conformational Analysis of the Piperidine (B6355638) Ring and its Side Chains

Specific conformational analysis of the piperidine ring and the orientational preferences of the ethyl, methoxy (B1213986), and methanol (B129727) substituents in this compound is not documented in the reviewed literature. While general principles of piperidine ring conformation are well-established, specific findings for this compound are absent.

Chair-Chair Interconversion Dynamics

There are no published studies detailing the dynamics or energy barriers associated with the chair-chair interconversion of the piperidine ring in this compound.

Orientational Preferences of Substituents

The preferred axial or equatorial orientations of the 1-ethyl, 4-methoxy, and 4-methanol groups on the piperidine ring of this specific molecule have not been computationally investigated in the available literature.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

No molecular dynamics simulation studies of this compound were found. Such simulations would provide insight into the dynamic conformational behavior of the molecule over time in various environments, but this information is not currently available.

Computational Prediction of Spectroscopic Signatures (Methodologies, not raw data)

The prediction of spectroscopic signatures for this compound through computational methods is a powerful tool for structural elucidation and understanding its physicochemical properties. The primary methodologies employed for this purpose are rooted in quantum mechanics, with Density Functional Theory (DFT) being the most prominent and widely used approach. d-nb.infonih.gov These calculations, while not providing raw experimental data, offer theoretical spectra that can be correlated with experimental findings.

The general workflow for predicting spectroscopic signatures involves several key steps. Initially, the 3D structure of the molecule is optimized to find its most stable conformation or an ensemble of low-energy conformers. uncw.edu This is crucial as the calculated spectroscopic parameters are highly dependent on the molecular geometry. Following optimization, the specific spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, are calculated.

For NMR spectra prediction, the Gauge-Independent Atomic Orbital (GIAO) method is a very common and reliable approach used in conjunction with DFT. nih.govuncw.edu This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The choice of DFT functional and basis set is critical for the accuracy of the prediction. d-nb.infonih.gov Different combinations of functionals (e.g., B3LYP, M06-2X, PBE0) and basis sets (e.g., 6-31G(d,p), 6-311+G(2d,p), cc-pVTZ) can be employed, and the selection often depends on the desired balance between computational cost and accuracy. nih.gov To improve the correlation with experimental data, the calculated chemical shifts are often scaled using empirical scaling factors. d-nb.info

For the prediction of IR spectra, computational methods are used to calculate the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies often need to be scaled by a factor to account for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. nih.gov

The table below outlines the common methodologies used for the computational prediction of spectroscopic signatures.

Spectroscopic TechniqueComputational MethodCommon FunctionalsCommon Basis SetsKey Output
NMR Spectroscopy GIAO (Gauge-Independent Atomic Orbital)B3LYP, M06-2X, PBE0, ωB97XD6-31G(d,p), 6-311+G(2d,p), cc-pVTZChemical Shifts (δ)
IR Spectroscopy Harmonic Frequency CalculationB3LYP, M06-2X, PBE06-31G(d,p), 6-311+G(2d,p)Vibrational Frequencies (cm⁻¹)

Structure-Reactivity Relationships Derived from Computational Models

Computational models are instrumental in elucidating the structure-reactivity relationships of this compound. These models can provide insights into how the molecule's structural features influence its chemical behavior and potential biological activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are common frameworks for this analysis. tandfonline.comtandfonline.comresearchgate.netnih.govfigshare.com

A key aspect of these studies is the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors can be categorized into several types:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include information about its volume, surface area, and shape.

Electronic Descriptors: These are derived from the electronic structure of the molecule and can include properties like dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is often used as an indicator of chemical reactivity and stability.

Quantum Chemical Descriptors: These are more sophisticated descriptors derived from quantum mechanical calculations and can provide detailed information about the charge distribution, electrostatic potential, and reactivity indices.

Once a set of relevant descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are used to build a mathematical model that correlates these descriptors with a specific activity or property of interest. tandfonline.comtandfonline.comnih.gov For instance, a QSAR model could be developed to predict the binding affinity of this compound to a particular biological target based on its calculated molecular descriptors.

Conformational analysis is another critical component of understanding structure-reactivity relationships. nih.govrsc.org The piperidine ring can exist in different conformations, such as chair, boat, and twist-boat, and the relative stability of these conformers can significantly impact the molecule's reactivity and interactions with other molecules. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them.

The table below summarizes the key computational approaches and descriptors used to derive structure-reactivity relationships.

Computational ApproachKey DescriptorsModeling TechniquesInsights Gained
QSAR/QSPR Topological, Geometrical, Electronic, Quantum ChemicalMultiple Linear Regression (MLR), Machine LearningCorrelation of molecular structure with biological activity or physical properties.
Conformational Analysis Dihedral angles, Conformational energiesMolecular Mechanics, DFTIdentification of stable conformers and their influence on reactivity.
Frontier Molecular Orbital Theory HOMO energy, LUMO energy, HOMO-LUMO gapDFTPrediction of reactive sites and chemical stability.

Lack of Publicly Available Research Prevents In-Depth Analysis of this compound

A thorough review of scientific literature and patent databases has revealed a significant lack of available research on the chemical compound this compound. At present, there are no detailed studies, experimental data, or published findings that would allow for a comprehensive and scientifically accurate discussion of its applications in advanced chemical synthesis and materials science as requested.

The specific applications outlined for discussion—including its role as a versatile synthetic intermediate for complex heterocyclic compounds, a precursor for modified piperidine derivatives, its potential in protecting group chemistry, and its contributions to ligand design—remain theoretical in the absence of dedicated research. While the piperidine scaffold itself is a common motif in medicinal chemistry and materials science, information specifically detailing the synthesis, properties, and utility of the this compound derivative is not present in the public domain.

Therefore, it is not possible to provide an article that meets the requirements of being thorough, informative, and based on detailed research findings for this particular compound. The creation of such an article would necessitate foundational research into its synthesis, characterization, and reactivity, which has not yet been reported in scientific literature.

Applications of 1 Ethyl 4 Methoxypiperidin 4 Yl Methanol in Advanced Chemical Synthesis and Materials Science

Potential in Advanced Chemical Synthesis for Specialty Chemicals

There is currently a lack of specific, documented research detailing the application of (1-Ethyl-4-methoxypiperidin-4-yl)methanol as a building block or intermediate in the synthesis of specialty chemicals. Specialty chemicals are a category of chemical products known for their performance-enhancing or function-specific properties, often produced in lower volumes and at higher prices than commodity chemicals. The synthesis of such chemicals frequently involves multi-step processes where the molecular architecture of intermediates is crucial.

The structure of this compound, featuring a tertiary amine, a methoxy (B1213986) group, and a primary alcohol on a piperidine (B6355638) ring, theoretically offers several reactive sites. These functional groups could potentially be exploited in various organic reactions to construct more complex molecules. For instance, the hydroxyl group could undergo esterification, etherification, or be converted into a leaving group for nucleophilic substitution. The tertiary amine could act as a base or a directing group in certain reactions.

However, without concrete research findings, any discussion of its role in synthesizing specific specialty chemicals—such as pharmaceuticals, agrochemicals, or electronic chemicals—remains speculative. The scientific community has not yet published significant work that would allow for a detailed analysis of its reactivity, yield efficiency, or the properties of any resulting specialty chemicals.

Exploration in Polymer Chemistry as a Monomer or Additive

Similarly, the role of this compound in the field of polymer chemistry is not well-established in available research. In principle, its bifunctional nature (possessing a hydroxyl group) could allow it to act as a monomer in step-growth polymerization, for example, in the synthesis of polyesters or polyurethanes. The incorporation of the piperidine ring into a polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, solubility, or basicity.

Alternatively, it could be explored as a functional additive in polymer formulations. Additives are substances incorporated into polymers to modify their properties or performance. The specific functionalities of this compound might suggest potential use as a stabilizer, a curing agent, or a modifier for surface properties.

Nevertheless, there are no available studies, data tables, or detailed research findings to substantiate these potential applications. The performance of this compound as a monomer, including its reactivity ratios in copolymerization or the mechanical and thermal properties of polymers derived from it, has not been reported. Likewise, its efficacy and compatibility as a polymer additive are not documented.

Future Directions and Emerging Research Avenues for 1 Ethyl 4 Methoxypiperidin 4 Yl Methanol

Development of Novel and Sustainable Synthetic Routes for (1-Ethyl-4-methoxypiperidin-4-yl)methanol

Traditional syntheses of highly substituted piperidines often involve multi-step sequences that can be inefficient and generate significant waste. The future of synthesizing molecules like this compound lies in developing more streamlined, cost-effective, and environmentally benign methodologies. Recent breakthroughs in piperidine (B6355638) synthesis highlight a move away from lengthy linear sequences toward modular and convergent strategies. news-medical.netmedhealthreview.com

A promising avenue involves the combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling. news-medical.netmedhealthreview.com This two-step process could dramatically simplify the construction of complex piperidines, reducing processes that traditionally take 7-17 steps down to as few as 2-5. news-medical.netmedhealthreview.com Such an approach could be adapted to produce this compound or its precursors with greater efficiency. Another area of intense research is the development of catalytic methods that avoid the use of expensive and toxic heavy metals, employing earth-abundant catalysts instead. news-medical.net Hydrogenation of pyridine (B92270) precursors remains a fundamental route, and ongoing research focuses on achieving higher stereoselectivity under milder conditions. nih.gov

Table 1: Comparison of Synthetic Approaches for Substituted Piperidines

Feature Traditional Synthetic Routes Emerging Sustainable Routes
Strategy Often linear, multi-step sequences Modular, convergent, one-pot reactions
Catalysts Stoichiometric reagents, precious metals (e.g., Palladium) Biocatalysts (enzymes), earth-abundant metal catalysts (e.g., Nickel) news-medical.netmedhealthreview.com
Key Reactions Reductive amination, multi-step functional group interconversions C-H activation/oxidation, radical cross-coupling, catalytic hydrogenation news-medical.netnih.gov
Efficiency Lower atom economy, potentially lengthy (7-17 steps) news-medical.net High atom economy, significantly shorter pathways (2-5 steps) medhealthreview.com
Sustainability Higher waste generation, use of harsh reagents Reduced waste, use of greener solvents (e.g., water), milder conditions nih.gov

Advanced Mechanistic Studies Employing In Situ Spectroscopy and Time-Resolved Techniques

A deep understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product selectivity. The synthesis of this compound likely involves the addition of nucleophiles to a ketone precursor, a class of reactions whose mechanisms are not fully understood, especially concerning the role of reagent aggregation and solvent effects. nih.gov Future research will increasingly rely on advanced spectroscopic techniques to probe these reaction pathways in real time.

In situ Infrared (IR) spectroscopy has proven invaluable for monitoring the lithiation of N-Boc-piperidines, allowing for the identification of optimal reaction conditions and providing insight into the kinetics of conformational changes. acs.orgyork.ac.uk This technique could be applied to study the formation of the quaternary center in this compound. Furthermore, time-resolved spectroscopy, using pump-probe laser techniques, offers the potential to observe transient intermediates and transition states that occur on picosecond or even femtosecond timescales. nih.govwikipedia.org Applying time-resolved X-ray absorption spectroscopy to reactions like the Grignard addition to a piperidone precursor could provide unprecedented detail about the changes in the metal's coordination sphere throughout the reaction. nih.gov

Table 2: Spectroscopic Techniques for Mechanistic Investigation

Technique Timescale Information Gained Potential Application for this compound Synthesis
In Situ IR Spectroscopy Seconds to Hours Real-time monitoring of reactant consumption and product formation; identification of key intermediates. acs.org Optimizing conditions for the addition of a hydroxymethyl or methoxy (B1213986) group to a piperidone precursor.
Time-Resolved Fluorescence Spectroscopy Picoseconds to Nanoseconds Studying the kinetics of excited states and fluorescent intermediates. wikipedia.org Probing photo-catalyzed or radical-mediated cyclization reactions.
Time-Resolved Infrared (TRIR) Spectroscopy Picoseconds to Milliseconds Structural information on short-lived excited-state species. wikipedia.org Characterizing transient species in photochemical synthesis routes.
Time-Resolved X-ray Absorption Spectroscopy Femtoseconds to Nanoseconds Tracking changes in the electronic structure and coordination environment of a specific element (e.g., a metal catalyst). nih.gov Elucidating the precise mechanism of metal-catalyzed C-C bond formation at the C4 position.

Computational Design of Derivatives with Tailored Reactivity or Selectivity Profiles

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. These methods can predict the properties of molecules before they are synthesized, saving significant time and resources. For a scaffold like this compound, computational design can be used to create derivatives with finely tuned properties for specific applications, particularly in drug discovery.

Techniques such as 3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are used to understand how structural modifications affect a molecule's interaction with a biological target. peerj.com For instance, by modeling derivatives of this compound, researchers could predict how changes to the N-ethyl group or the C4-methoxy group would impact binding affinity and selectivity for a particular enzyme or receptor. mdpi.com Density Functional Theory (DFT) calculations can further be employed to predict reactivity, analyze reaction barriers, and rationalize stereochemical outcomes, thereby guiding the development of more efficient and selective synthetic methods. acs.org

Table 3: Computational Methods in Derivative Design

Method Primary Application Example for this compound Derivatives
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein. Screening a virtual library of derivatives to identify those with the best predicted binding pose in a target active site.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to assess binding stability and conformational changes. peerj.com Evaluating the stability of the protein-ligand complex for a high-scoring derivative identified via docking.
3D-QSAR (CoMFA/CoMSIA) Relates the 3D properties of molecules to their biological activity to guide structural modifications. peerj.com Developing a predictive model to guide the synthesis of new derivatives with enhanced potency.
Density Functional Theory (DFT) Calculates electronic structure to predict reactivity, reaction mechanisms, and spectroscopic properties. acs.org Predicting the most likely site of metabolic attack on the molecule or calculating the energy barrier for a key synthetic step.

Expansion of its Role in Modular Synthesis and Fragment-Based Approaches

The fields of modular synthesis and fragment-based drug discovery (FBDD) are transforming how new bioactive molecules are created. rsc.orgnih.gov this compound is an ideal candidate for integration into these modern strategies due to its well-defined three-dimensional structure and multiple points for chemical modification.

In modular synthesis, complex molecules are assembled from pre-functionalized building blocks. news-medical.net The piperidine core of this compound can serve as a central scaffold, with the hydroxyl and methoxy groups acting as handles for connecting other molecular fragments. mdpi.com This allows for the rapid generation of diverse compound libraries.

In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. nih.govmedchemexpress.com Promising fragments are then optimized and "grown" into more potent lead compounds. nih.gov With a molecular weight under 300 Da, this compound fits the profile of a typical fragment. Its hydroxyl group provides a clear "growth vector" for synthetic elaboration, allowing chemists to build upon the fragment to achieve stronger interactions with a target protein. nih.gov

Table 4: Role in Modern Synthetic Paradigms

Paradigm Core Principle Role of this compound
Modular Synthesis Assembling complex molecules from pre-made, functionalized building blocks. news-medical.net Acts as a 3D scaffold; the hydroxyl and amine functionalities allow for connection to other modules.
Fragment-Based Drug Discovery (FBDD) Identifying low-molecular-weight fragments that bind to a target, then synthetically elaborating them into potent leads. nih.govmedchemexpress.com Serves as an sp³-rich fragment; the hydroxyl group is a vector for synthetic growth to improve binding affinity. nih.gov

Exploration of its Potential in Materials Chemistry Beyond Traditional Applications

While piperidine derivatives are most famous for their roles in pharmaceuticals, their unique chemical properties also make them attractive for applications in materials science. The functional groups present in this compound—a tertiary amine, a primary alcohol, and an ether—offer multiple avenues for its incorporation into novel materials.

The hydroxyl group can be used as an initiator or monomer in polymerization reactions to create polyesters, polycarbonates, or polyurethanes. The rigid, cyclic structure of the piperidine core could impart unique thermal and mechanical properties to these polymers. The basic tertiary amine can function as a built-in catalyst for certain polymerization processes (e.g., ring-opening polymerization) or as a site for post-polymerization modification. Furthermore, piperidine-containing polymers have been explored for use in drug delivery systems, where the amine functionality can provide pH-responsiveness for controlled release of therapeutic agents. nih.gov There is also potential for its use as a ligand to create metal-organic frameworks (MOFs) or as a structural component in organic electronic materials. ontosight.ai

Table 5: Potential Applications in Materials Chemistry

Material Type Role of this compound Potential Property/Function
Polymers (Polyesters, Polyurethanes) Monomer or chain initiator via its hydroxyl group. The piperidine ring could enhance thermal stability or modify mechanical properties.
Functional Polymers The tertiary amine acts as a catalytic site or a pH-responsive group. Self-catalyzed polymerization; smart materials for controlled release systems. nih.gov
Coordination Polymers / MOFs Acts as a ligand, coordinating to metal centers via its nitrogen or oxygen atoms. rsc.org Creation of porous materials for gas storage or catalysis.
Corrosion Inhibitors Adsorbs onto a metal surface via heteroatoms, forming a protective layer. The nitrogen and oxygen atoms could effectively inhibit corrosion of metals in acidic media. chemrevlett.com

Q & A

Q. What are the common synthetic routes for (1-Ethyl-4-methoxypiperidin-4-yl)methanol?

The synthesis typically involves alkylation of a piperidine precursor with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate), followed by methoxylation at the 4-position. For example, alkylation of 4-methoxypiperidin-4-ylmethanol with ethyl halides in polar aprotic solvents like DMF at 60–80°C achieves substitution at the 1-position . Post-alkylation, purification via column chromatography or recrystallization ensures product integrity.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., 400 MHz in methanol-d4_4) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with methanol/water gradients (e.g., 65:35 methanol:buffer, pH 4.6) for purity assessment .

Q. What are the known biological targets of structurally similar piperidine derivatives?

Piperidine analogs often interact with enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to their structural mimicry of natural ligands. For instance, derivatives with aminomethyl or fluorophenyl groups exhibit activity in neurotransmitter pathways . Biochemical assays (e.g., enzyme inhibition or receptor-binding studies) are recommended to identify specific targets.

Advanced Research Questions

Q. How can conflicting crystallographic and NMR data for this compound be resolved?

Contradictions may arise from polymorphism or dynamic conformational changes. Strategies include:

  • Re-refinement with SHELX : Use SHELXL for high-resolution crystallographic data to validate bond lengths and angles .
  • Variable-Temperature NMR : Conduct experiments at different temperatures to detect conformational flexibility .
  • Cross-Validation : Compare computational models (DFT or molecular dynamics) with experimental data to identify discrepancies .

Q. What methodologies optimize the alkylation step to improve yield and selectivity?

Optimization strategies:

  • Base Selection : Potassium tert-butoxide enhances reaction efficiency over NaH in THF .
  • Solvent Effects : Switching from DMF to acetonitrile reduces side reactions .
  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve kinetics in biphasic systems . Yield monitoring via GC-MS or inline IR spectroscopy ensures real-time adjustments .

Q. How can computational models predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors .
  • QSAR Modeling : Train models on datasets of piperidine derivatives with known IC50_{50} values to correlate substituents (e.g., methoxy vs. ethyl groups) with activity .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. What analytical approaches identify and quantify synthesis by-products?

  • HPLC-MS Coupling : Detect impurities using a C18 column with a 0.1% formic acid/acetonitrile gradient .
  • NMR Spiking : Add authentic standards to reaction mixtures to isolate unknown peaks .
  • Kinetic Studies : Monitor reaction progress via time-resolved LC-MS to identify intermediates .

Q. How is the compound’s stability validated under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via HPLC .
  • Kinetic Stability Assays : Measure half-life in buffer solutions (pH 1–10) using UV-Vis spectroscopy .
  • Cryogenic Storage Testing : Compare decomposition rates at -20°C vs. 4°C over 6–12 months .

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